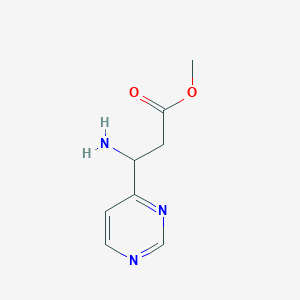![molecular formula C10H13ClF2O2S B13623192 8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride is a complex organic compound characterized by its unique dispiro structure and the presence of fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the dispiro structure and the introduction of fluorine atoms. Common reagents used in the synthesis include fluorinating agents and sulfonyl chloride derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Addition Reactions: The presence of reactive sites allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure and reactivity make it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Material Science: Its incorporation into polymers and other materials can impart unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride involves its interaction with molecular targets through its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms may also influence the compound’s reactivity and stability, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid : This compound shares the dispiro structure and fluorine atoms but differs in the functional group, which is a carboxylic acid instead of a sulfonyl chloride .
- 2-amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid hydrochloride : Another similar compound with an amino group and a carboxylic acid, highlighting the versatility of the dispiro structure .
Uniqueness
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride is unique due to its combination of the dispiro structure, fluorine atoms, and the reactive sulfonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13ClF2O2S |
|---|---|
Molekulargewicht |
270.72 g/mol |
IUPAC-Name |
8,8-difluorodispiro[3.1.36.14]decane-2-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClF2O2S/c11-16(14,15)7-1-8(2-7)3-9(4-8)5-10(12,13)6-9/h7H,1-6H2 |
InChI-Schlüssel |
UQYATJBROLUTSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


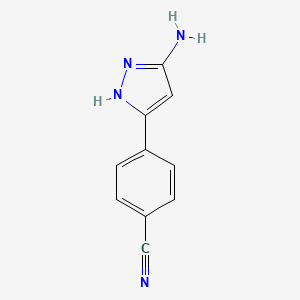
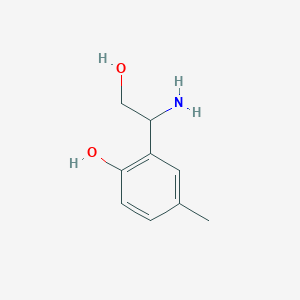
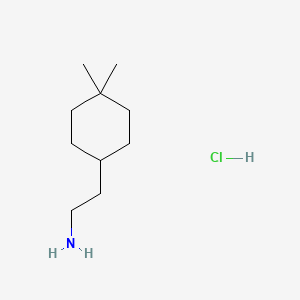
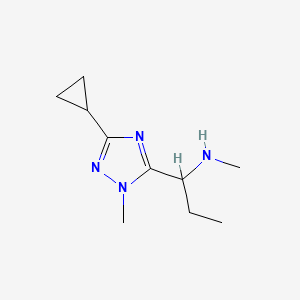
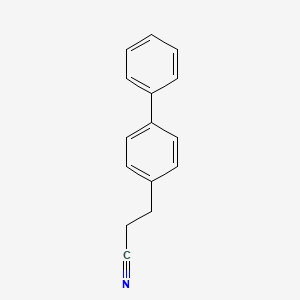
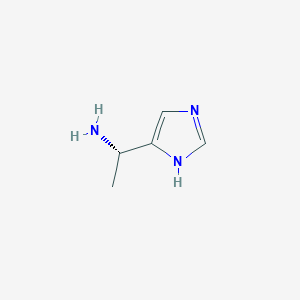
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
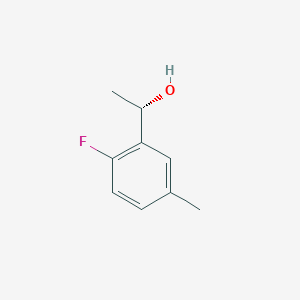
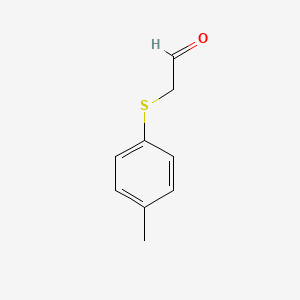
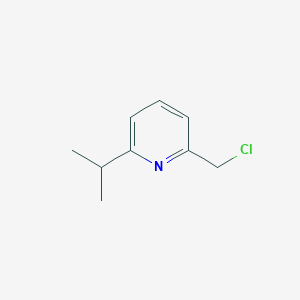
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)


